

# Conteltinib antitumor activity

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## Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

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## Conteltinib (CT-707) Profile

Table 1: Key Characteristics of Conteltinib

Attribute	Description
Generic Name	Conteltinib (also referred to as CT-707) [1] [2]
Drug Class	Small molecule, Tyrosine Kinase Inhibitor (TKI) [1]
Primary Target	Second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor [2]
Secondary Targets	Focal Adhesion Kinase (FAK) and PYK2 (a FAK paralog) [3] [2] [4]
Molecular Weight	635.34 Da (monoisotopic) [1]
Clinical Status	Investigational; has progressed to Phase III clinical trials for specific indications [3] [4]

## Clinical Data from Phase I Study in NSCLC

A first-in-human, multicenter Phase I study (NCT02695550) evaluated **Conteltinib** in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [2]. The data below summarizes the key efficacy and safety findings.

**Table 2: Efficacy and Safety Data from a Phase I Clinical Trial [2]**

Metric	ALK TKI-Naïve Patients (n=39)	Crizotinib-Pretreated Patients (n=21)
Overall Response Rate (ORR)	64.1% (25 of 39 patients)	33.3% (7 of 21 patients)
Median Progression-Free Survival (PFS)	15.9 months	6.73 months
Median Duration of Response (DoR)	15.0 months	6.60 months
Most Common Treatment-Related Adverse Events (TRAEs)	Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%)	<i>Same as left column, data pooled for all patients</i>
Grade ≥ 3 TRAEs	14.1% of all patients (9 of 64) in the trial	<i>Same as left column, data pooled for all patients</i>
Recommended Phase 2 Dose	600 mg, once daily (QD)	300 mg, twice daily (BID)

## Mechanism of Action & Preclinical Rationale

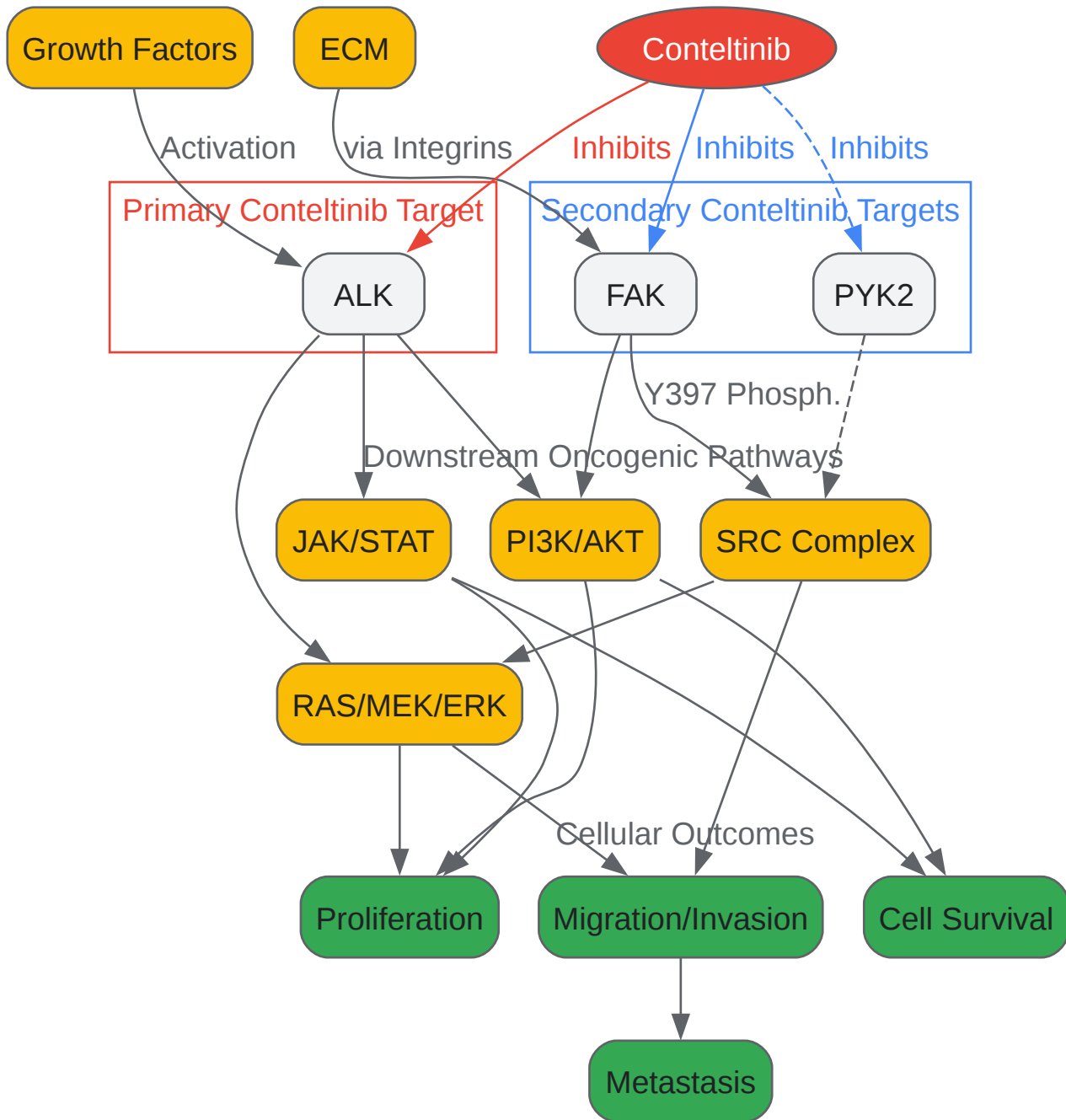
**Conteltinib** exhibits a multi-targeted mechanism, which underpins its antitumor activity:

- **Potent ALK Inhibition:** In enzymatic assays, **Conteltinib** is approximately 10-fold more potent than Crizotinib against ALK. It effectively inhibits various Crizotinib-resistant ALK mutations, including **L1196M, G1202R, F1174L, G1269S, and R1275Q** [2].

- **Dual Inhibition of FAK/PYK2:** Beyond ALK, **Conteltinib** also acts as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the related kinase PYK2 [2] [4]. FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in tumor cell proliferation, migration, survival, and metastasis [3] [5] [4]. The concurrent targeting of FAK and PYK2 is believed to confer a more advantageous anti-cancer effect [4].

The following diagram illustrates the key signaling pathways targeted by **Conteltinib** and their role in promoting tumor survival and growth.

Extracellular Space



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**Conteltinib** inhibits primary ALK and secondary FAK/PYK2 pathways to block oncogenic signaling.

## Research Gaps and Future Directions

While the clinical data in ALK-positive NSCLC is promising, the search results indicate several active areas of investigation [3] [4]:

- **Combination Therapies:** Research is exploring FAK inhibitors like **Conteltinib** in combination with conventional chemotherapy, radiotherapy, or immunotherapy to overcome drug resistance and enhance anti-tumor efficacy [4].
- **Broader Therapeutic Potential:** Given its dual inhibition profile, the antitumor activity of **Conteltinib** may extend to other cancers where FAK signaling plays a key role [2] [4].
- **Novel Modalities:** Emerging technologies, such as PROteolysis TARgeting Chimeras (PROTACs) designed to degrade FAK, represent a new frontier in targeting this pathway [3].

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## References

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